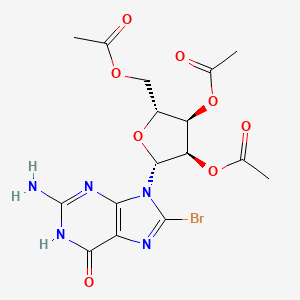
8-溴鸟苷 2',3',5'-三乙酸酯
描述
Synthesis Analysis
The synthesis of 8-Bromoguanosine and related compounds involves several steps, including bromination and acetylation. The introduction of the bromine atom and acetyl groups significantly alters the chemical behavior and physical properties of the molecule. For instance, Ikehara and Muneyama (1970) described the cyclization of 2',3'-O-Isopropylidene-8-bromoguanosine to form a specific anhydro derivative, highlighting the influence of halogen substitution on molecular reactivity (Ikehara & Muneyama, 1970).
Molecular Structure Analysis
The molecular structure of 8-Bromoguanosine 2',3',5'-triacetate and related derivatives has been studied using crystallography and molecular modeling. Tavale and Sobell (1970) determined the crystal structures of 8-bromoguanosine, finding it exists in the syn conformation, a deviation from the typical anti conformation due to the bromine atom's influence (Tavale & Sobell, 1970). Mande et al. (1992) further analyzed the impact of bromine and acetyl substitutions on molecular conformation, noting differences in ribose pucker compared to unmodified analogues (Mande et al., 1992).
Chemical Reactions and Properties
8-Bromoguanosine 2',3',5'-triacetate participates in various chemical reactions, including nucleophilic substitution and coupling reactions. Hobley et al. (2008) described using 8-bromoguanosine as a precursor for synthesizing 8-heteroaromatic-2'-deoxyguanosine analogues, showcasing its utility in nucleoside modifications (Hobley et al., 2008).
Physical Properties Analysis
The physical properties of 8-Bromoguanosine 2',3',5'-triacetate, such as solubility, melting point, and stability, are influenced by its modified structure. The presence of the bromine atom and acetyl groups affects its interactions with solvents and its thermal behavior.
Chemical Properties Analysis
The chemical properties of 8-Bromoguanosine 2',3',5'-triacetate, including its reactivity and interaction with other molecules, are significantly altered by its structural modifications. The bromine atom introduces a site for nucleophilic attack, while the acetyl groups protect the sugar moiety and influence the molecule's overall reactivity.
科学研究应用
Modification of Nucleosides
8-Bromoguanosine is used in the aqueous-phase modification of unprotected halonucleosides, contributing to the synthesis of pharmaceutically active compounds and oligonucleotide structural probes (Western et al., 2003).
Crystal and Molecular Structure Analysis
Studies on the crystal structures of 8-Bromoguanosine have provided insights into the syn conformation of purine nucleosides, contributing to our understanding of nucleic acid chemistry and biochemistry (Tavale & Sobell, 1970).
Synthesis and Cleavage Studies
8-Bromoguanosine has been involved in synthesis and cleavage studies, like the cyclization to create anhydro-8-oxyguanosine derivatives (Ikehara & Muneyama, 1970).
C8-Metalation of Purine Nucleosides
It is used in C8-metalation studies to form palladated azolato complexes, providing insights into nucleoside chemistry (Kampert et al., 2018).
Pharmaceutical Applications
8-Bromoguanosine derivatives have shown potential in pharmaceutical applications, including antitumor activities against murine leukemic cells (Chu, Shiue, & Chu, 1975).
Biological and Medical Research
It has been used to study the effects on intracellular free calcium concentrations in vascular smooth muscle cells (Kai et al., 1987).
Nucleic Acid Chemistry
Its role in base stacking in nucleic acids has been studied, shedding light on the structure and function of nucleic acids (Bugg & Thewalt, 1969).
Biological Effects and Mechanisms
The effects of 8-Bromoguanosine on macrophages and its role in the killing of Leishmania amazonensis have been investigated, suggesting its potential in treating infections with intracellular pathogens (Giorgio & Barão, 1998).
安全和危害
The safety data sheet for 8-Bromoguanosine suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye6. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas67.
未来方向
The future directions of 8-Bromoguanosine 2’,3’,5’-triacetate are not explicitly stated in the search results. However, given its potential in studying viral RNA-dependent RNA polymerases2, it may continue to be a valuable tool in virology research.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
属性
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZCAXCVNVVXJL-IDTAVKCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrN5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromoguanosine 2',3',5'-triacetate | |
CAS RN |
15717-45-0 | |
| Record name | Guanosine, 8-bromo-, 2′,3′,5′-triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15717-45-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromoguanosine 2',3',5'-triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015717450 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-bromoguanosine 2',3',5'-triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



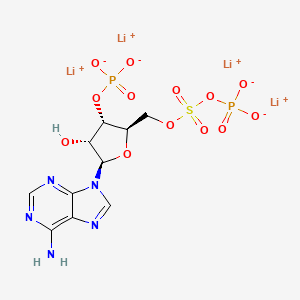
![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
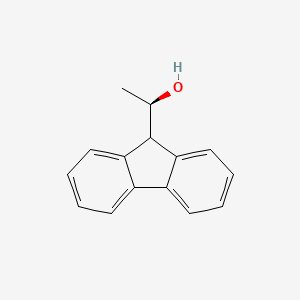
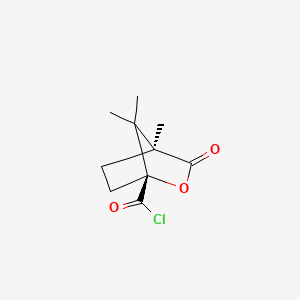
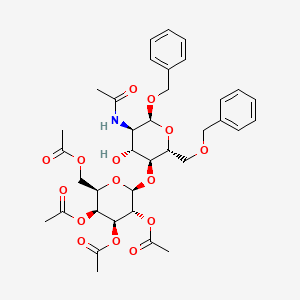
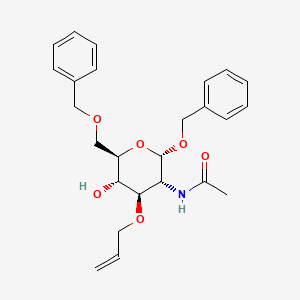
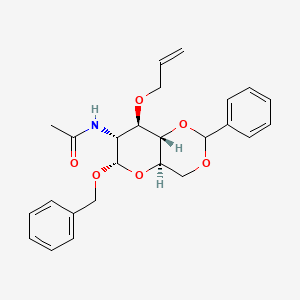
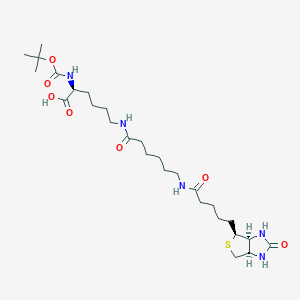
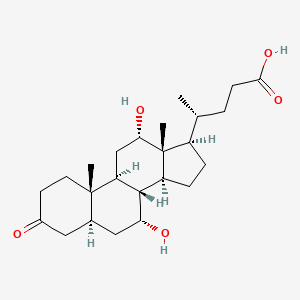
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)
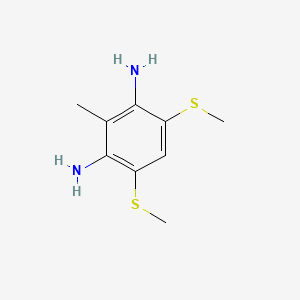

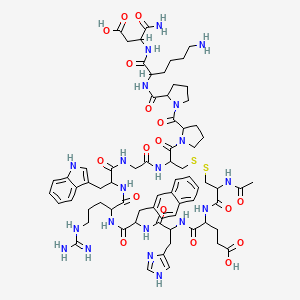
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)